Cas no 1522933-48-7 (3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)-)

3-チオフェンメタンアミン、4-ブロモ-N-(2-メトキシエチル)-は、有機合成や医薬品中間体として重要な化合物です。チオフェン環とアミン基を有するため、高い反応性と多様な官能基導入が可能です。特に、ブロモ基とメトキシエチルアミン部位が分子設計の柔軟性を向上させ、精密な構造修飾に適しています。この化合物は、医薬品開発や材料科学分野での応用が期待され、特にヘテロ環化合物の合成において優れた中間体として機能します。安定性と取り扱いの容易さも特徴の一つです。

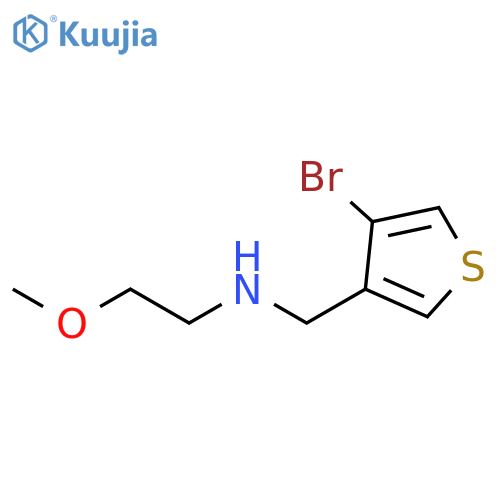

1522933-48-7 structure

商品名:3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)-

CAS番号:1522933-48-7

MF:C8H12BrNOS

メガワット:250.155980110168

CID:5252382

3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)-

-

- インチ: 1S/C8H12BrNOS/c1-11-3-2-10-4-7-5-12-6-8(7)9/h5-6,10H,2-4H2,1H3

- InChIKey: CKDLRMRGOZRLEL-UHFFFAOYSA-N

- ほほえんだ: C1SC=C(Br)C=1CNCCOC

3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-376788-0.1g |

[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |

1522933-48-7 | 0.1g |

$1031.0 | 2023-03-02 | ||

| Enamine | EN300-376788-2.5g |

[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |

1522933-48-7 | 2.5g |

$2295.0 | 2023-03-02 | ||

| Enamine | EN300-376788-0.25g |

[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |

1522933-48-7 | 0.25g |

$1078.0 | 2023-03-02 | ||

| Enamine | EN300-376788-1.0g |

[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |

1522933-48-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-376788-10.0g |

[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |

1522933-48-7 | 10.0g |

$5037.0 | 2023-03-02 | ||

| Enamine | EN300-376788-0.05g |

[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |

1522933-48-7 | 0.05g |

$983.0 | 2023-03-02 | ||

| Enamine | EN300-376788-0.5g |

[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |

1522933-48-7 | 0.5g |

$1124.0 | 2023-03-02 | ||

| Enamine | EN300-376788-5.0g |

[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |

1522933-48-7 | 5.0g |

$3396.0 | 2023-03-02 |

3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)- 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

1522933-48-7 (3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)-) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬